O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate
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Overview
Description
O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The compound’s molecular formula is C12H19NO3, and it has a molecular weight of 225.28 g/mol .
Preparation Methods
The synthesis of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Similar in structure but lacks the methyl group at the O7 position.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom in the spiro ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-O-tert-butyl 7-O-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-8-10(16)9(11(17)19-4)7-14(15)5-6-14/h9H,5-8H2,1-4H3 |
InChI Key |
DGEQNUNQHSMCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(CC12CC2)C(=O)OC |
Origin of Product |
United States |
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